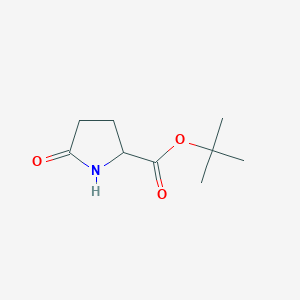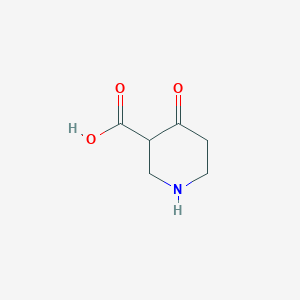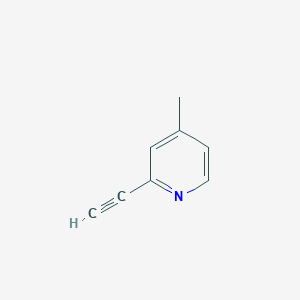
3-Hydroxy-N-(2-Oxotetrahydrofuran-3-yl)octanamid
Übersicht
Beschreibung
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is a compound with the formula C12H21NO4 . It belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The molecule contains a total of 38 atoms, including 21 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It has a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 five-membered ring . The molecule also contains 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The average mass of the molecule is 243.303 Da, and the mono-isotopic mass is 243.14706 Da . The molecule has a net charge of 0 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung als eine N-Acyl-Aminosäure klassifiziert. Sie könnte potenziell als Baustein für die Synthese komplexerer Moleküle verwendet werden, die die Struktur natürlicher Peptide nachahmen, welche in der Arzneimittelentwicklung von entscheidender Bedeutung sind. Ihre Fähigkeit, als Brønsted-Säure zu fungieren , kann auch bei der Katalyse bestimmter Reaktionen während der Arzneimittelsynthese genutzt werden.
Biotechnologie
In der Biotechnologie legt die Struktur der Verbindung nahe, dass sie an der Entwicklung neuartiger Enzyminhibitoren beteiligt sein könnte. Ihre Lacton- und Amid-Funktionalitäten machen sie zu einem Kandidaten für die Bindung an aktive Zentren von Enzymen, was ihre Aktivität möglicherweise substratspezifisch inhibiert .
Landwirtschaft
In der Landwirtschaft könnten Verbindungen wie 3-Hydroxy-N-(2-Oxotetrahydrofuran-3-yl)octanamid auf ihre Rolle beim Pflanzenwachstum und -entwicklung untersucht werden. Als Derivat einer N-Acyl-Aminosäure könnte es die Produktion bestimmter Pflanzenhormone beeinflussen oder mit Bodenmikroorganismen interagieren, um die Nährstoffaufnahme zu verbessern .
Materialwissenschaften
Materialwissenschaftler könnten die Verwendung dieser Verbindung bei der Herstellung von polymeren Materialien untersuchen. Das Vorhandensein mehrerer funktioneller Gruppen könnte Vernetzungen ermöglichen, was zu Polymeren mit potenziell einzigartigen mechanischen und chemischen Eigenschaften führt .
Umweltwissenschaften
Umweltwissenschaftler könnten die Abbauprodukte der Verbindung und ihre Auswirkungen auf die Umwelt untersuchen. Das Verständnis ihres Abbaus könnte die Bewertung ihrer Persistenz in Ökosystemen und ihres Potenzials als Umweltkontaminant informieren .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung aufgrund ihrer eindeutigen chemischen Struktur als Referenzmaterial in der chromatographischen Analyse dienen. Sie könnte zur Kalibrierung von Instrumenten oder als Standard in der Massenspektrometrie verwendet werden, um ähnliche Verbindungen zu identifizieren .
Pharmakologie
Pharmakologisch gesehen könnte die Interaktion der Verbindung mit biologischen Systemen von Interesse sein. Ihre strukturelle Ähnlichkeit mit N-Acyl-α-Aminosäuren legt nahe, dass sie mit zellulären Rezeptoren oder Enzymen interagieren und biologische Pfade beeinflussen könnte und als Leitverbindung für therapeutische Medikamente dienen könnte .
Chemieingenieurwesen
Schließlich könnten im Chemieingenieurwesen die Eigenschaften der Verbindung bei der Prozessoptimierung genutzt werden. Ihre Rolle als Brønsted-Säure könnte sie für die Katalyse nützlich machen und die Effizienz chemischer Reaktionen im industriellen Maßstab verbessern .
Wirkmechanismus
Target of Action
The primary target of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is the Regulatory protein SdiA in Escherichia coli (strain K12) . This protein plays a crucial role in the regulation of gene expression in response to environmental changes.
Mode of Action
It is known to belong to the class of organic compounds known asN-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . The interaction of the compound with its target protein may lead to changes in the protein’s activity, thereby affecting the physiological processes regulated by the protein.
Biochemische Analyse
Biochemical Properties
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound is known to interact with enzymes involved in amino acid metabolism. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .
Cellular Effects
The effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate certain signaling pathways that lead to increased expression of genes involved in metabolic processes. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to a decrease in lipid accumulation. Conversely, it can activate enzymes that promote amino acid catabolism, thereby enhancing protein turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in vitro or in vivo has been associated with alterations in cellular homeostasis and metabolic balance .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid and lipid metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may enhance the catabolism of branched-chain amino acids, resulting in increased production of energy substrates .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be localized to the mitochondria, where it can influence energy metabolism and oxidative stress responses. The precise localization is essential for its role in regulating cellular processes .
Eigenschaften
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVBYOXRSFQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469014 | |
| Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853799-77-6 | |
| Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)